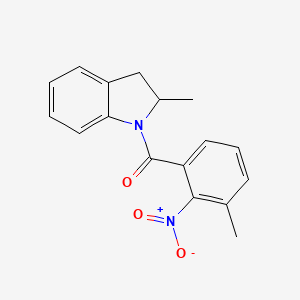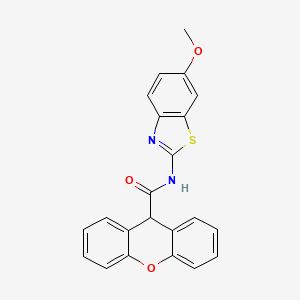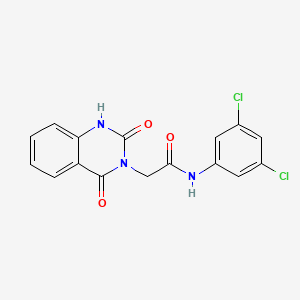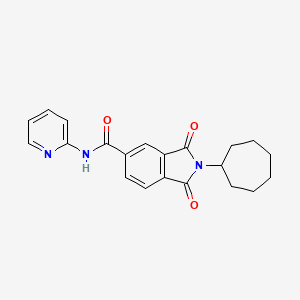methanone](/img/structure/B11018195.png)
[2-(1H-benzimidazol-2-yl)piperidin-1-yl](4-hydroxyquinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a piperidine ring, which is further connected to a hydroxyquinoline group. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Piperidine Introduction: The benzimidazole derivative is then reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the piperidino-benzimidazole intermediate.
Quinoline Attachment: The final step involves coupling the piperidino-benzimidazole intermediate with 4-hydroxy-3-quinolinecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form a dihydrobenzimidazole derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. These complexes are studied for their catalytic properties in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes, leading to cell lysis and death.
Medicine
In medicine, 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is explored for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells by inducing apoptosis through the mitochondrial pathway.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to enhance the mechanical and thermal properties of these materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death. In anticancer research, it induces apoptosis by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE: Unique due to its combined benzimidazole, piperidine, and quinoline moieties.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
4-(1H-Imidazol-1-yl)aniline: Used in ion-exchange chromatography and mixed-mode chromatography.
Uniqueness
The uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE lies in its multifunctional structure, which allows it to participate in diverse chemical reactions and exhibit significant biological activities. Its ability to form stable complexes with metal ions and its potential as an antimicrobial and anticancer agent make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H20N4O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C22H20N4O2/c27-20-14-7-1-2-8-16(14)23-13-15(20)22(28)26-12-6-5-11-19(26)21-24-17-9-3-4-10-18(17)25-21/h1-4,7-10,13,19H,5-6,11-12H2,(H,23,27)(H,24,25) |
InChI Key |
UBTDVUAALLQFAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=NC3=CC=CC=C3N2)C(=O)C4=CNC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11018122.png)
![4-butyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11018125.png)
![3-chloro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11018141.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methoxypropyl)acrylamide](/img/structure/B11018154.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11018162.png)

![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11018179.png)


![4-butyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11018190.png)
![Dimethyl 5-{[(4,5-dimethoxy-2-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11018196.png)


